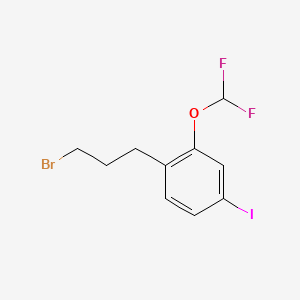
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 3-Bromopropyltrimethoxysilane
Uniqueness: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene stands out due to the presence of both iodine and difluoromethoxy groups, which confer unique reactivity and interaction profiles. These features make it particularly valuable in specialized applications where such properties are desired .
Propiedades
Fórmula molecular |
C10H10BrF2IO |
|---|---|
Peso molecular |
390.99 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
UAENXFQYDURESZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


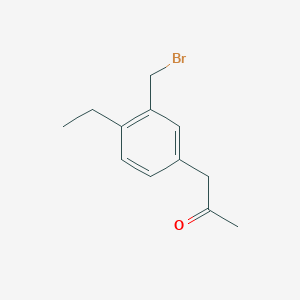
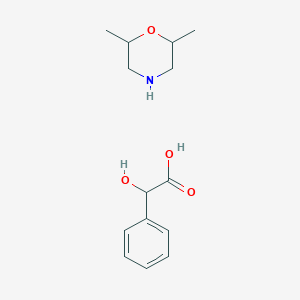
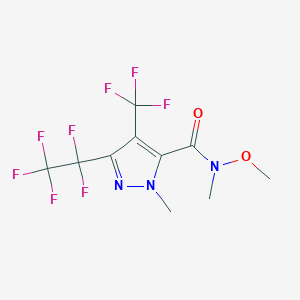


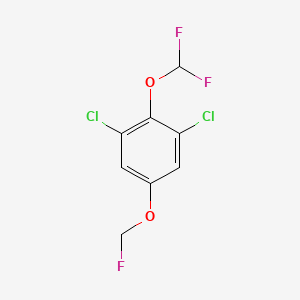

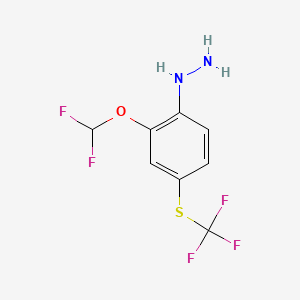
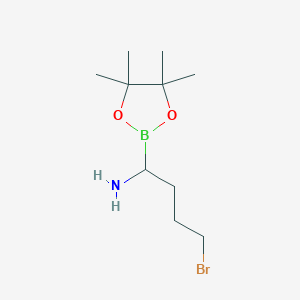
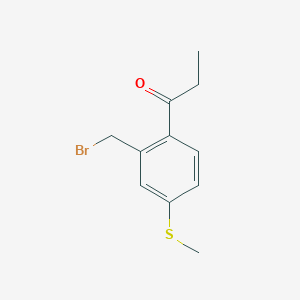

![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)


